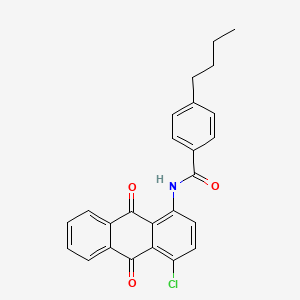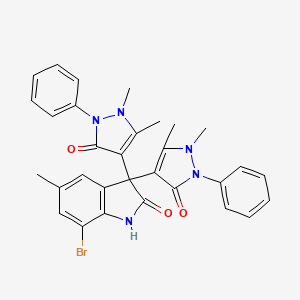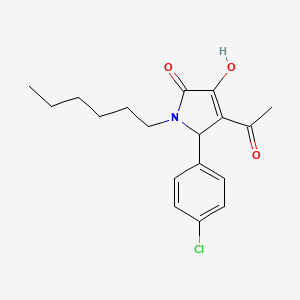
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide, also known as CDDO-Butylamide, is a synthetic compound that belongs to the triterpenoid family. It has been studied extensively for its potential therapeutic applications in various diseases.
Wirkmechanismus
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide exerts its therapeutic effects by activating the Nrf2 pathway, which is a master regulator of antioxidant and detoxification genes. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer. 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has been shown to induce apoptosis in cancer cells and reduce inflammation in various animal models.
Biochemical and Physiological Effects:
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has been shown to modulate various cellular pathways involved in oxidative stress, inflammation, and cancer. It has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). It also inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6. 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has several advantages for lab experiments. It is a stable compound with a long half-life, which makes it suitable for in vivo studies. It is also easy to synthesize and purify, which makes it readily available for research purposes. However, 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has some limitations as well. It is a highly lipophilic compound, which makes it difficult to dissolve in aqueous solutions. It also has poor bioavailability, which limits its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research of 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide. One of the areas of interest is its potential application in neurodegenerative disorders such as Alzheimer's disease. 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has been shown to exhibit neuroprotective effects in animal models of neurodegeneration. Another area of interest is its potential application in metabolic disorders such as diabetes. 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has been shown to improve glucose uptake and insulin sensitivity in animal models of diabetes. Further studies are needed to explore the therapeutic potential of 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide in these and other diseases.
Conclusion:
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide is a synthetic compound that has shown promising therapeutic potential in various diseases. Its mechanism of action involves the activation of the Nrf2 pathway and inhibition of the NF-κB pathway. 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in preclinical studies. There are several future directions for the research of 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide, including its potential application in neurodegenerative disorders and metabolic disorders.
Synthesemethoden
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide can be synthesized by the reaction of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) with butylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in preclinical studies.
Eigenschaften
IUPAC Name |
4-butyl-N-(4-chloro-9,10-dioxoanthracen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO3/c1-2-3-6-15-9-11-16(12-10-15)25(30)27-20-14-13-19(26)21-22(20)24(29)18-8-5-4-7-17(18)23(21)28/h4-5,7-14H,2-3,6H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKHWABDTAVEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5197544.png)
![{4-benzyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}methanol](/img/structure/B5197545.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5197553.png)

![4-{[2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazol-4-yl]carbonyl}thiomorpholine](/img/structure/B5197576.png)
![2-{[2-(3,4-dimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5197578.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea](/img/structure/B5197608.png)
![({bis[4-(dimethylamino)phenyl]phosphoryl}methyl)dibutylamine](/img/structure/B5197614.png)
![19-isopropyl-5,9-dimethyl-15-(2-nitrophenyl)-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5197625.png)
![ethyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5197629.png)
![N-cyclohexyl-N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5197636.png)
![2-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5197650.png)

